N-(3-クロロフェニル)-8-メトキシ-2-オキソ-2H-クロメン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

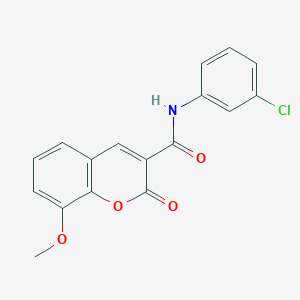

“N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), a methoxy group (an ether with a methyl group attached to one of its oxygen atoms), and a chlorophenyl group (a phenyl ring with a chlorine atom substitution) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure may be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The ether group might be cleaved under acidic conditions. The aromatic ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, given the presence of the aromatic ring and multiple polar functional groups. It might have limited solubility in water due to the presence of nonpolar groups, but could be more soluble in organic solvents .作用機序

The mechanism of action of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways. In cancer cells, N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Inflammatory cells, N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Moreover, N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to exert antioxidant effects by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Biochemical and Physiological Effects

N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB pathway. Moreover, N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has demonstrated antioxidant effects by scavenging free radicals and reducing oxidative stress.

実験室実験の利点と制限

One of the advantages of using N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and yield. The synthesis method of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to yield a high purity and yield of the compound, which makes it suitable for various biological assays. Moreover, N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has demonstrated various biological activities such as anti-inflammatory, anticancer, and antioxidant effects, which make it a promising candidate for drug development.

However, one of the limitations of using N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions for biological assays. Moreover, the mechanism of action of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, which makes it challenging to optimize its pharmacological properties.

将来の方向性

There are several future directions for the research on N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. This will help to optimize its pharmacological properties and identify potential targets for drug development. Secondly, more in vivo studies are required to evaluate the efficacy and safety of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in animal models. This will help to determine its potential as a therapeutic agent for various diseases. Finally, the development of novel derivatives of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with improved solubility and pharmacological properties can provide new opportunities for drug discovery.

合成法

The synthesis of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 3-chlorobenzaldehyde, 8-methoxy-2H-chromen-2-one, and ammonium acetate in acetic acid under reflux conditions. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to obtain the pure compound. This method has been reported to yield a high purity and yield of the compound.

科学的研究の応用

神経薬理学と神経調節

N-(3-クロロフェニル)-8-メトキシ-2-オキソ-2H-クロメン-3-カルボキサミド: は、ヒトの体内に自然に存在する神経調節物質であるフェニルエチルアミン(PEA)と構造的に関連しています。PEAは、特にドーパミンとノルエピネフリンの神経伝達物質レベルを調節することにより、気分、認知、行動に影響を与えます。 研究者は、気分障害の管理や注意欠陥多動性障害(ADHD)の治療など、その潜在的な治療的応用を探求してきました .

創薬と医薬品化学

塩素原子は、分子の生物活性を高める上で重要な役割を果たします。塩素を戦略的に組み込むことで、薬効の向上が期待できます。この文脈において、N-(3-クロロフェニル)-8-メトキシ-2-オキソ-2H-クロメン-3-カルボキサミド は、エキサイティングな可能性を提供します。 さらに、この化合物に存在するニトロ基は、さまざまな薬理作用に寄与し、創薬におけるさらなる探求の魅力的な標的となっています .

クリックケミストリーと生体複合化

化合物の構造は、特に1,2,3-トリアゾール結合を介した、クリックケミストリーにおける潜在的な使用を示唆しています。 クリックケミストリーは、機能性分子の効率的な複合化を可能にし、トリアゾール部分は、水素結合、π-πスタッキング、および双極子相互作用を介して生体分子標的に相互作用します .

ハイブリッド分子

N-(3-クロロフェニル)-8-メトキシ-2-オキソ-2H-クロメン-3-カルボキサミド を生体機能性ハイブリッド分子として合成することにより、新しい応用への道が開かれます。 研究者は、その生物学的標的との相互作用を探索し、治療の可能性を評価することができます .

特性

IUPAC Name |

N-(3-chlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)19-12-6-3-5-11(18)9-12/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEWRWIVQPVALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-(3-iodophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405222.png)

![2-Chloro-N-[5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B405224.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405226.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405227.png)

![8-nitro-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B405228.png)

![methyl 2-[3-(acetyloxy)-4-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405230.png)

![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405231.png)

![ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405235.png)

![methyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405241.png)

![methyl 2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405242.png)

![methyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405243.png)

![ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405245.png)